2-(azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride
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Overview
Description
2-(azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is a heterocyclic compound that features both azetidine and thiazole rings. These structures are known for their significant biological activities and are often used in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the Horner–Wadsworth–Emmons reaction, followed by the aza-Michael addition .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
2-(azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating bacterial infections and cancer.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The thiazole ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
L-azetidine-2-carboxylic acid: Found in nature and used as a building block for various bioactive compounds.
3-pyrrole-substituted 2-azetidinones: Known for their medicinal properties, particularly as β-lactam antibiotics.
Uniqueness
2-(azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is unique due to the combination of the azetidine and thiazole rings, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
2694745-32-7 |
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Molecular Formula |
C7H10Cl2N2O2S |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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